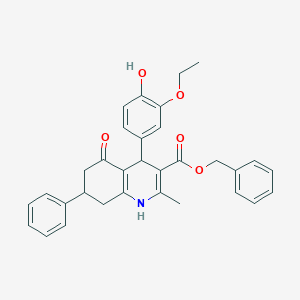

benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a benzyl ester, a 3-ethoxy-4-hydroxyphenyl group at position 4, and a phenyl group at position 5. Its crystallographic properties and hydrogen-bonding patterns (if resolved) would likely align with similar quinoline derivatives analyzed via SHELX or OLEX2 software .

Properties

IUPAC Name |

benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO5/c1-3-37-28-18-23(14-15-26(28)34)30-29(32(36)38-19-21-10-6-4-7-11-21)20(2)33-25-16-24(17-27(35)31(25)30)22-12-8-5-9-13-22/h4-15,18,24,30,33-34H,3,16-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFXXVJASTWENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC5=CC=CC=C5)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386439 | |

| Record name | ST017228 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5706-17-2 | |

| Record name | ST017228 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-ethoxy-4-hydroxyphenylacetic acid . These intermediates are then subjected to various chemical reactions, including esterification, cyclization, and condensation, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of hexahydroquinoline carboxylates, which vary in ester groups, aryl substituents, and functional modifications. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogues

*Molecular formula estimated based on structural similarity to .

Key Observations:

Bromo-substituted analogues () may exhibit altered electronic properties, influencing reactivity or crystal packing .

Ester Group Influence: Benzyl esters (target compound, ) confer higher lipophilicity than ethyl or butyl esters, likely improving membrane permeability but reducing aqueous solubility .

Crystallographic and Computational Insights

- Hydrogen Bonding: Analogues like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () exhibit N–H···O hydrogen bonds in crystal packing, stabilizing the lattice. The target compound’s 4-hydroxyphenyl group may form similar interactions, as inferred from Etter’s graph-set analysis .

- Ring Puckering: The hexahydroquinoline core likely adopts a boat or chair conformation, as observed in ethyl 4-(4-fluorophenyl) derivatives (). Cremer-Pople parameters () could quantify puckering amplitude .

Biological Activity

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound B) is a complex organic molecule with significant biological activity attributed to its unique quinoline structure. This article reviews the biological properties of compound B, including its antimicrobial, antioxidant, and potential therapeutic effects.

Molecular Formula: C26H27NO5

Molecular Weight: 433.5 g/mol

IUPAC Name: Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS Number: 299946-14-8

The synthesis of compound B typically involves multi-step organic reactions. A common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with amines and ketones under acidic or basic conditions. The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects.

Antimicrobial Activity

Compound B has been studied for its antimicrobial properties , particularly against various bacterial strains. In vitro studies have demonstrated that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These results indicate that compound B could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of compound B has been evaluated using the DPPH radical scavenging assay. The results showed that it effectively scavenges free radicals:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

This suggests that compound B has a strong capacity to reduce oxidative stress, which is crucial for preventing cellular damage.

Anticancer Properties

Recent studies have investigated the anticancer effects of compound B on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 28 |

The mechanism behind its anticancer activity may involve the inhibition of sirtuins and modulation of apoptotic pathways.

Case Studies

-

Study on Antibacterial Activity:

A study conducted by El Shehry et al. evaluated various quinoline derivatives for their antibacterial efficacy. Compound B was found to be among the most effective against Staphylococcus aureus and Escherichia coli, demonstrating a potential for drug development in treating bacterial infections . -

Antioxidant Potential Assessment:

Research published in MDPI highlighted the antioxidant activities of polyhydroquinoline derivatives similar to compound B. The study concluded that these compounds could serve as immune boosters due to their significant radical scavenging abilities . -

Anticancer Evaluation:

A recent investigation into the cytotoxic effects of quinoline derivatives found that compound B significantly inhibited proliferation in MCF-7 cells through apoptosis induction mechanisms .

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Reagents | Reference |

|---|---|---|---|---|

| MCR (Ethanol reflux) | 65–70 | 12–18 | NH₄OAc, Cyclohexanone | |

| Solvent-free MCR | 55–60 | 8–10 | Montmorillonite K10 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Basic Question

Core Techniques :

- NMR Spectroscopy :

- ¹H/¹³C-NMR identifies substituents (e.g., ethoxy, hydroxyl, phenyl groups) and confirms regiochemistry.

- 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydroquinoline core .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves stereochemistry and confirms the bicyclic structure. SHELXL or OLEX2 software refines crystallographic data .

Q. Advanced Validation :

- QTAIM Analysis : Maps electron density to confirm hydrogen bonds and weak interactions .

- Hirshfeld Surface Analysis : Visualizes intermolecular contacts (e.g., C–H···O bonds) .

How can crystallographic data for this compound be rigorously analyzed to resolve structural ambiguities?

Advanced Question

Workflow :

Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

Structure Solution : Employ SHELXD for phase determination via direct methods .

Refinement :

- SHELXL : Refine atomic coordinates, thermal parameters, and occupancy factors .

- Validate using R-factors (R₁ < 0.05 for high-quality data).

Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., motifs) .

Case Study :

In a related quinoline derivative, X-ray analysis revealed a puckered hexahydroquinoline ring (amplitude = 0.87 Å, Cremer-Pople parameters: , ) .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?

Advanced Question

Key Steps :

Derivative Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, halogenate phenyl rings) .

Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition).

- Cellular Uptake : Measure cytotoxicity via MTT assays (IC₅₀ values).

Computational Modeling :

- Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., kinases).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. Table 2: SAR Trends in Analogues

| Substituent Modification | Biological Activity (IC₅₀, μM) | Target Protein | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | EGFR Kinase | |

| 3,4-Dimethoxyphenyl | 8.9 ± 0.8 | Topoisomerase |

How can contradictory spectroscopic or crystallographic data be resolved during structural elucidation?

Advanced Question

Common Contradictions :

- NMR vs. X-ray Data : Discrepancies in dihedral angles may arise from solution vs. solid-state conformers.

- Mass Spec Fragmentation : Unexpected peaks due to in-source decay or impurities.

Q. Resolution Strategies :

Dynamic NMR : Probe conformational exchange in solution (e.g., variable-temperature ¹H-NMR).

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/UV spectra .

Twinned Crystals : Use SHELXL TWIN commands to refine twinned datasets .

Example : A related compound showed conflicting NOESY (solution) and X-ray (solid-state) data due to solvent-induced conformational flexibility. MD simulations reconciled the differences .

What experimental and computational approaches are used to investigate the reaction mechanisms of this compound’s synthesis?

Advanced Question

Methodology :

Kinetic Studies : Monitor intermediate formation via stopped-flow NMR .

Isotopic Labeling : Use ¹⁸O-labeled reagents to track esterification pathways.

Computational Modeling :

- DFT : Calculate transition-state energies (e.g., for cyclization steps).

- NEB (Nudged Elastic Band) : Map reaction coordinates for MCRs .

Case Study : A DFT study of a Hantzsch-type reaction revealed a rate-determining step involving keto-enol tautomerization (ΔG‡ = 28.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.